![molecular formula C20H15ClFN5OS B2663009 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 886928-79-6](/img/structure/B2663009.png)
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a triazole ring, a sulfanyl group, and two phenyl rings, one of which is fluorinated .
Molecular Structure Analysis
The molecule’s structure is characterized by the presence of a pyrrole ring and a triazole ring, both of which are five-membered heterocyclic compounds. The pyrrole ring contains a nitrogen atom, while the triazole ring contains two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and triazole rings, as well as the sulfanyl group. The pyrrole ring, for example, is known to participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis and Structural Elucidation : This compound, along with similar derivatives, has been synthesized and structurally elucidated. The focus has been on their potential antimicrobial activity, including antibacterial, antifungal, and anti-tuberculosis properties (Mahyavanshi, Parmar, & Mahato, 2011).
Cytotoxic Activity : Derivatives of this compound have been explored for their in vitro anticancer activity against specific cancer cell lines (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Vibrational Spectroscopic Studies : The antiviral active molecule related to this compound has been characterized using vibrational spectroscopy, providing insights into its molecular structure and intermolecular interactions (Mary, Pradhan, & James, 2022).
Therapeutic Applications
Antimicrobial and Anticancer Properties : Research has focused on the antimicrobial and anticancer potential of this compound and its derivatives. These studies provide insights into their effectiveness against various microorganisms and cancer cell lines.
Anti-Inflammatory and Analgesic Agents : Derivatives of this compound have been synthesized and evaluated for potential anti-inflammatory and analgesic activities (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Cholinesterase Inhibition : Some derivatives have been studied for their inhibitory potential against acetylcholinesterase and butyrylcholinestrase, which could have implications in the treatment of neurodegenerative diseases (Riaz et al., 2020).
Material Science Applications
- Transparent Aromatic Polyimides : Related sulfur-containing aromatic compounds have been used in the synthesis of transparent polyimides with high refractive indices and small birefringences, indicating potential applications in material sciences (Tapaswi et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5OS/c21-17-6-2-1-5-16(17)19-24-25-20(27(19)26-11-3-4-12-26)29-13-18(28)23-15-9-7-14(22)8-10-15/h1-12H,13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZVUYJYVCDZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662929.png)
![(Z)-2-Cyano-3-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2662930.png)
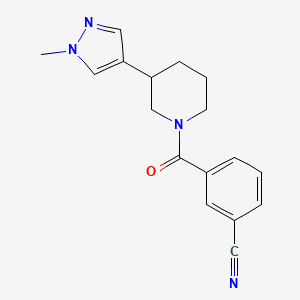
![N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide](/img/no-structure.png)
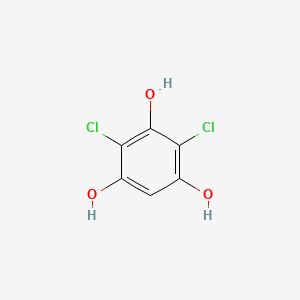
![Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2662939.png)
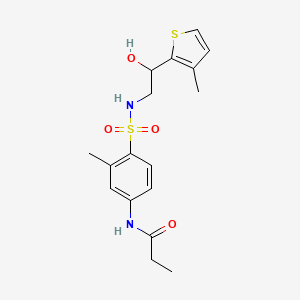
![rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2662943.png)
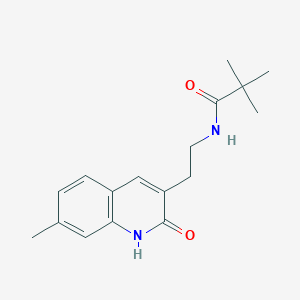
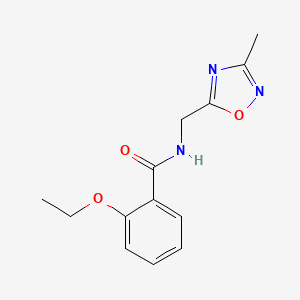
![Ethyl 4-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2662948.png)

